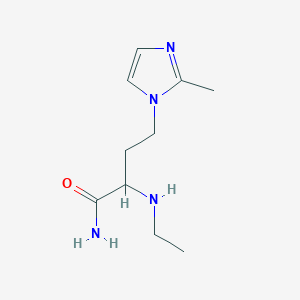
2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a synthetic organic compound that features both an imidazole ring and an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide typically involves the formation of the imidazole ring followed by the introduction of the ethylamino group. One common method involves the reaction of 2-methylimidazole with an appropriate butanoyl chloride derivative under basic conditions to form the intermediate. This intermediate is then reacted with ethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
科学的研究の応用
2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
- 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide
- 2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)pentanamide
Uniqueness
2-(Ethylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylamino group and the 2-methylimidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
2-(ethylamino)-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-12-9(10(11)15)4-6-14-7-5-13-8(14)2/h5,7,9,12H,3-4,6H2,1-2H3,(H2,11,15) |
InChIキー |
UCQGSJAPTIJKHA-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C=CN=C1C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


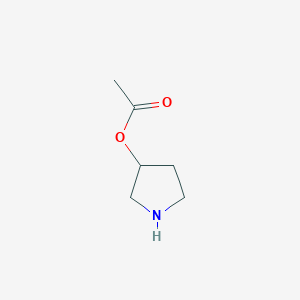
![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)
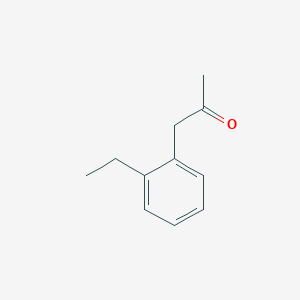
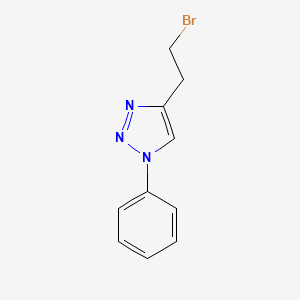
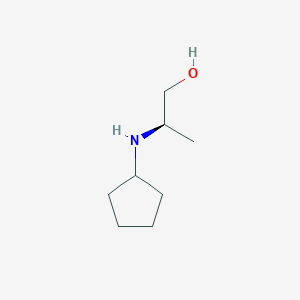
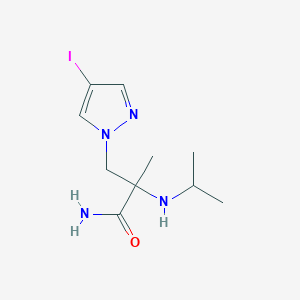
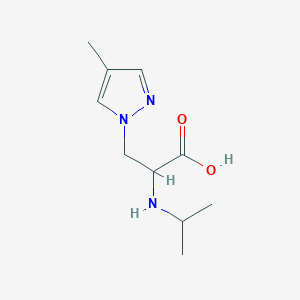
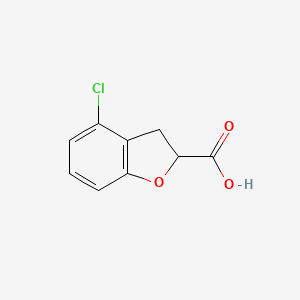
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)

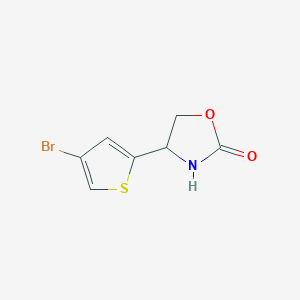
![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)
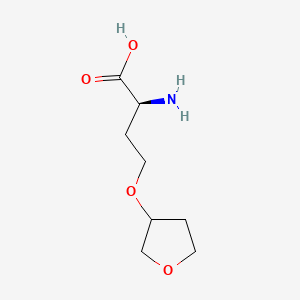
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
